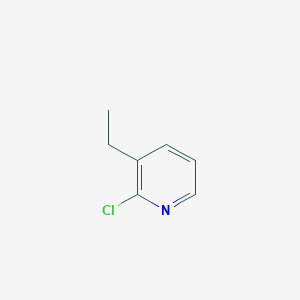

2-Chloro-3-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWTXYCFRFIOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539546 | |

| Record name | 2-Chloro-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96440-05-0 | |

| Record name | 2-Chloro-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-ethylpyridine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethylpyridine

This guide provides a detailed examination of the physicochemical properties of this compound (CAS No: 96440-05-0), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a heterocyclic building block, its unique electronic and steric characteristics make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering core data, validated experimental protocols, and expert insights into its chemical behavior.

Core Molecular Attributes

This compound belongs to the family of halogenated pyridines, which are foundational scaffolds in drug discovery.[2] The presence of a chlorine atom at the 2-position and an ethyl group at the 3-position creates a distinct pattern of reactivity and functionality. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the pyridine ring itself can undergo various transformations.[3]

| Attribute | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 96440-05-0 | [4][6] |

| Molecular Formula | C₇H₈ClN | [4][5] |

| Molecular Weight | 141.60 g/mol | [4] |

| Monoisotopic Mass | 141.03453 Da | [5] |

| Canonical SMILES | CCC1=C(N=CC=C1)Cl | [5] |

| InChIKey | WRWTXYCFRFIOEK-UHFFFAOYSA-N | [5] |

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. They influence formulation, delivery, and pharmacokinetic profiles. The data presented below are a combination of predicted values and experimental data for structurally analogous compounds, providing a robust profile for this compound.

| Property | Value / Range | Comments and Comparative Insights |

| Appearance | Colorless to light yellow liquid | Based on analogous compounds like 2-Chloro-3-methylpyridine.[7] |

| Boiling Point | Predicted: ~180-195 °C | Experimental data is not readily available. The boiling point of the related 3-Ethylpyridine is 163-166 °C[8][9], and 2-Chloro-3-methylpyridine is 187-189 °C.[7] The presence of the chloro group is expected to increase the boiling point compared to 3-ethylpyridine. |

| Melting Point | Not available | As a liquid at room temperature, the melting point is well below ambient conditions. The related 2-chloropyridine has a melting point of -46 °C.[3] |

| Density | Predicted: 1.111 ± 0.06 g/cm³ | This computational prediction suggests it is denser than water.[4] For comparison, the density of 3-Ethylpyridine is ~0.954 g/mL.[8] |

| Solubility | Predicted: Slightly soluble in water; Soluble in organic solvents. | Pyridine derivatives often exhibit slight water solubility.[8][10] Good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane is expected, facilitating its use in organic synthesis.[7][8] |

| XLogP3 | 2.6 | This predicted value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[4] |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and receptor binding interactions.[4] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a predicted profile can be extrapolated from its structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, likely in the δ 7.0-8.5 ppm range. The ethyl group should present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 2.5-3.0 ppm and δ 1.2-1.5 ppm, respectively).

-

¹³C NMR: Five distinct signals are expected for the aromatic carbons of the pyridine ring, with the carbon bearing the chlorine atom (C2) being significantly deshielded. Two additional signals will correspond to the ethyl group's CH₂ and CH₃ carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and alkyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z 141. The spectrum would also exhibit a characteristic M+2 peak at m/z 143 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following section outlines standard, self-validating methodologies for determining the key physicochemical properties of this compound.

Workflow for Spectroscopic and Purity Analysis

The following workflow illustrates the logical sequence for verifying the identity and purity of a research sample of this compound.

Caption: Standard workflow for the structural and purity analysis of this compound.

Protocol for Boiling Point Determination (Micro Scale)

This method is ideal for small research-grade quantities, minimizing sample waste.

-

Preparation: Place a small amount (0.5-1.0 mL) of this compound into a small-diameter test tube (Thiele tube or similar).

-

Capillary Setup: Take a melting point capillary tube, seal one end in a flame, and place it, open-end down, into the test tube containing the sample.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil). The thermometer bulb should be level with the sample.

-

Observation: Heat the bath slowly (1-2 °C per minute). As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

-

Measurement: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure inside the capillary equals the atmospheric pressure.

-

Validation: Repeat the heating and cooling cycle to ensure a reproducible measurement.

Causality: Slow heating and cooling are critical to maintain thermal equilibrium between the liquid, vapor, and thermometer, ensuring an accurate reading of the temperature at which vapor pressure equals atmospheric pressure.

Protocol for Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane).

-

Sample Preparation: To a series of vials, add a known amount of this compound (e.g., 10 mg).

-

Titration: Add the first solvent dropwise to the first vial while vortexing. Continue adding the solvent in known increments (e.g., 100 µL) until the solid is completely dissolved.

-

Quantification: Record the total volume of solvent required to dissolve the sample. Calculate the solubility in mg/mL.

-

Classification: If the compound dissolves readily, it is classified as "soluble." If it requires a large volume or does not dissolve, it can be classified as "sparingly soluble" or "insoluble."

-

Trustworthiness: This method is self-validating through visual confirmation. For precise quantification, analytical techniques like HPLC can be used to measure the concentration of the saturated solution after equilibration.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-chloro-3-methylpyridine and other chloropyridines provide a strong basis for safe handling procedures.[11][12]

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[12] It is also classified as a combustible liquid.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12][13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[11][12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing vapors or mist.[12]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

-

Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor for treatment advice.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from heat, sparks, open flames, and other ignition sources.[13]

Applications in Research and Development

This compound is a versatile intermediate for organic synthesis. Its utility stems from the reactivity of the chloro-substituent and the inherent biological relevance of the pyridine scaffold.

-

Pharmaceutical Synthesis: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] this compound can serve as a starting material for creating more complex molecules. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, ethers, thiols) to build libraries of compounds for screening against biological targets such as kinases, GPCRs, and enzymes.[3][14]

-

Agrochemical Development: Halogenated heterocycles are also crucial in the agrochemical industry for the synthesis of novel pesticides, herbicides, and fungicides. The specific substitution pattern of this compound can be exploited to develop new active ingredients with improved efficacy and selectivity.

References

- Apollo Scientific. (2022, May 18).

- Jubilant Ingrevia Limited.

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2024, September 8).

-

Alchemist Chemical. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier. Retrieved from [Link]

-

The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-ethyl pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2010, July 15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

Aroma Aromatics & Flavours. (n.d.). 3 Ethyl Pyridine. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 6. 2-CHLORO-3-ETHYL PYRIDINE | 96440-05-0 [chemicalbook.com]

- 7. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]

- 8. 3-Ethylpyridine 98 536-78-7 [sigmaaldrich.com]

- 9. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 10. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-ethylpyridine: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical intermediate 2-Chloro-3-ethylpyridine, detailing its synthesis, physicochemical properties, reactivity, and role as a versatile building block in the creation of complex molecules.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a chlorine atom at the 2-position and an ethyl group at the 3-position of the pyridine ring, offers a versatile platform for the construction of more complex molecular architectures. The chlorine atom acts as a readily displaceable leaving group for various nucleophilic substitution and cross-coupling reactions, while the pyridine core is a common motif in a wide array of biologically active compounds. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. While experimental data for some properties are not widely published, a combination of reported and predicted values provides a useful profile of this compound.

| Property | Value | Source |

| CAS Number | 96440-05-0 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Predicted Density | 1.111±0.06 g/cm³ | [1] |

| Predicted XLogP3 | 2.6 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of a pre-existing pyridine ring. While a definitive, publicly available, step-by-step protocol for this specific molecule is not prevalent, established methods for the synthesis of analogous chloropyridines can be adapted. A plausible and commonly employed route involves the Sandmeyer reaction, starting from an appropriate aminopyridine precursor.

Conceptual Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a chloro substituent onto an aromatic ring via a diazonium salt intermediate.

Caption: Conceptual workflow for the synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established chemical principles for the synthesis of chloropyridines and should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of 3-Amino-2-ethylpyridine

-

To a stirred solution of 3-amino-2-ethylpyridine in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is carefully maintained below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature upon completion of the addition.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution from Step 1 is then slowly added to the stirred copper(I) chloride solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

The reaction mixture is neutralized with a suitable base, such as sodium carbonate or sodium hydroxide solution.

-

The aqueous mixture is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution and a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate more complex molecular scaffolds.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

A general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative involves the reaction with an arylboronic acid in the presence of a palladium catalyst and a base.[3][4][5][6][7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and requires careful optimization for each specific substrate pairing.[3][4][5][6][7]

Pharmaceutical Relevance

Substituted pyridines are a prevalent structural motif in a vast number of approved pharmaceutical agents. The ability to functionalize the this compound core through reactions like the Suzuki-Miyaura coupling makes it a valuable building block in drug discovery programs. For instance, the related compound 2-Chloro-3-methylpyridine is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis. While specific examples for this compound are not as prominently documented in publicly available literature, its structural similarity and reactivity profile suggest its potential in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the ethyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns indicative of their relative positions. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm), with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.[8] The ethyl group carbons will be observed in the aliphatic region.[8][9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl group, as well as C=C and C=N stretching vibrations of the pyridine ring. A C-Cl stretching vibration is also expected in the fingerprint region.[11][12]

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its reactivity, centered around the chloro substituent, allows for the construction of complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective and safe utilization in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of such functionalized heterocyclic building blocks is set to increase.

References

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.

- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 73(19), 7818–7821.

- Google Patents. (1990). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.

- Alchemist-chem. (2025). Optimizing Pharmaceutical Synthesis: The Value of High-Purity 2-Chloro-3-methylpyridine.

- Google Patents. (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.

- Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

- European Patent Office. (1990). EP 0372654 A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- PubChemLite. (n.d.). This compound (C7H8ClN).

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.

- ECHEMI. (n.d.). 96440-05-0, 2-CHLORO-3-ETHYL PYRIDINE Formula.

- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

- MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.

-

Wikipedia. (n.d.). 2-Chloropyridine. In Wikipedia. Retrieved from [Link]

- CPHI Online. (n.d.). 2-chloro-3-methylpyridine | Alkali Metals Ltd.

- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-ethylpyridine-3-carboxamide | CAS 52943-22-3.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

-

NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-Chloro-3-hydroxypyridine(6636-78-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 13C NMR spectrum.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ChemicalBook. (n.d.). 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Organic Chemistry Portal. (n.d.). Suzuki Reaction.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane.

- Wenzel, T. (n.d.). Mass spectrometry basics.

- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane.

- SpectraBase. (n.d.). 2-Chloro-3-iodopyridine - Optional[MS (GC)] - Spectrum.

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asdlib.org [asdlib.org]

- 11. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Chloro-3-ethylpyridine synthesis from 2-amino-3-ethylpyridine

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-ethylpyridine from 2-Amino-3-ethylpyridine via the Sandmeyer Reaction

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The document details the conversion of 2-amino-3-ethylpyridine utilizing the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of primary arylamines. We delve into the underlying reaction mechanisms, present a field-proven, step-by-step experimental protocol, and explore the critical parameters that govern reaction success and yield. This whitepaper is intended for researchers, chemists, and drug development professionals, offering expert insights into process optimization, safety considerations, and the causality behind experimental choices to ensure reproducible and scalable results.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are privileged scaffolds in modern drug discovery, serving as versatile building blocks for a multitude of biologically active molecules. This compound, in particular, offers a reactive handle for nucleophilic substitution at the C2 position, while the ethyl group at C3 provides a lipophilic anchor, making it a valuable precursor for complex molecular architectures. The transformation from the readily available 2-amino-3-ethylpyridine is a critical synthetic step.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains one of the most effective methods for replacing an aromatic amino group with a halide.[1] It proceeds via the formation of a diazonium salt intermediate, which is then catalytically converted to the desired aryl halide.[2][3] This guide offers an authoritative protocol for this specific transformation, grounded in established chemical principles and practical laboratory experience.

Reaction Overview and Physicochemical Data

The overall transformation involves a two-stage, one-pot process: the diazotization of the primary amine followed by a copper(I)-catalyzed substitution.

Overall Reaction:

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 3-Ethylpyridin-2-amine | N/A | C₇H₁₀N₂ | 122.17 |

| Product | This compound | 96440-05-0 | C₇H₈ClN | 141.60 |

| Reagent | Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |

| Catalyst | Copper(I) Chloride | 7758-89-6 | CuCl | 99.00 |

The Underlying Chemistry: A Mechanistic Dissection

The success of the Sandmeyer reaction hinges on a deep understanding of its two distinct mechanistic phases: diazotization and radical-nucleophilic substitution.

Phase I: Diazotization - Formation of the Diazonium Salt

The initial step is the conversion of the primary amino group into an excellent leaving group, dinitrogen (N₂), via a diazonium salt.[4] This reaction must be conducted at low temperatures (0–5 °C) as diazonium salts derived from heterocyclic amines can be highly unstable.

The process unfolds as follows:

-

Generation of the Electrophile: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).[4]

-

N-Nitrosation: The lone pair of electrons on the nitrogen of the amino group of 2-amino-3-ethylpyridine attacks the nitrosonium ion.[4]

-

Proton Transfer & Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final 3-ethylpyridine-2-diazonium cation.[4][5]

Phase II: The Sandmeyer Reaction - Copper-Catalyzed Substitution

The core of the Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[1]

-

Single-Electron Transfer (SET): The copper(I) chloride catalyst donates a single electron to the diazonium salt.[2]

-

Formation of an Aryl Radical: This electron transfer is immediately followed by the expulsion of the exceptionally stable dinitrogen gas (N₂), generating a highly reactive 3-ethylpyridinyl radical.[1][2]

-

Halogen Transfer and Catalyst Regeneration: The aryl radical abstracts a chlorine atom from a copper(II) chloride species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Caption: Figure 1: Overall Reaction Mechanism.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step. Adherence to temperature control and addition rates is paramount for safety and yield.

Materials and Reagents

-

Reactant: 2-Amino-3-ethylpyridine (1.0 eq)

-

Reagents:

-

Concentrated Hydrochloric Acid (HCl, ~37%, 3.0-4.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1-1.2 eq)

-

Deionized Water

-

-

Catalyst: Copper(I) Chloride (CuCl, 0.2-0.3 eq)

-

Solvents:

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel.

-

Ice-salt bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Apparatus for fractional distillation or flash column chromatography.

Step-by-Step Procedure

Part A: Diazotization [6]

-

In the three-necked flask, combine 2-amino-3-ethylpyridine (1.0 eq) and a portion of the concentrated HCl (2.5-3.0 eq) diluted with deionized water.

-

Cool the stirred mixture to 0 °C using an ice-salt bath. The temperature must be maintained between 0 and 5 °C for the entire diazotization process.

-

Dissolve sodium nitrite (1.1 eq) in a separate flask in cold deionized water.

-

Transfer the cold sodium nitrite solution to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the amine-HCl slurry over 30-45 minutes. The rate of addition must be carefully controlled to prevent the temperature from exceeding 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

Part B: Sandmeyer Reaction [6] 7. In a separate large beaker or flask, dissolve copper(I) chloride (0.2 eq) in the remaining portion of concentrated HCl (0.5-1.0 eq). Cool this solution to 0 °C in an ice bath. 8. Slowly and carefully, add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring. This addition should be portion-wise or via a cannula to control the effervescence. 9. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to proceed at low temperature until the initial vigorous gas evolution subsides. 10. Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. 11. Gently heat the mixture to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt, evidenced by the cessation of gas evolution.

Part C: Work-up and Purification 12. Cool the dark reaction mixture back to room temperature. 13. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or a 6M NaOH solution until the pH is ~8-9. Perform this in a fume hood with good stirring, as CO₂ will be evolved if using bicarbonate. 14. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[7] 15. Combine the organic extracts and wash sequentially with deionized water and then brine. 16. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. 17. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound as a clear to pale yellow oil.[6][7]

Caption: Figure 2: Experimental Workflow.

Causality and Field-Proven Insights

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

-

Criticality of Temperature: The diazonium group is highly prone to hydrolysis, where water acts as a nucleophile to replace the -N₂⁺ group, forming the undesired 2-hydroxy-3-ethylpyridine. Maintaining a temperature of 0-5 °C dramatically suppresses this side reaction and prevents the potentially hazardous uncontrolled decomposition of the diazonium salt.[4]

-

Role of Excess Acid: A sufficient excess of strong acid is non-negotiable. It ensures the complete protonation of the starting amine, fully generates the required nitrous acid from NaNO₂, and stabilizes the resulting diazonium salt in the solution, preventing premature side reactions.

-

Catalyst Form: Copper(I) is the active catalytic species.[1] While some procedures use copper(II) salts, they are generally less efficient unless a reducing agent is present to generate Cu(I) in situ.[8][9][10] Using high-purity CuCl directly is the most reliable approach for this transformation.

-

Control of Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. The slow addition of the diazonium solution to the copper catalyst ensures this release is controlled and prevents dangerous pressure buildup and excessive foaming.

Hazard Management and Safety Imperatives

The Sandmeyer reaction requires strict adherence to safety protocols due to the nature of the intermediates.

-

Diazonium Salt Hazard: Aryl diazonium salts are notoriously unstable and can be explosive in a solid, dry state.[4][11] NEVER attempt to isolate the diazonium salt intermediate. The protocol is designed for in-situ generation and immediate consumption.[4]

-

Thermal Runaway: Poor temperature control during the addition of nitrite can lead to a rapid, exothermic decomposition of the diazonium salt, resulting in a thermal runaway and rapid gas evolution. An ice bath with sufficient capacity is essential.

-

Chemical Toxicity: Handle concentrated HCl, the chlorinated product, and the amine starting material in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

Conclusion

The Sandmeyer reaction provides a robust and scalable pathway for the synthesis of this compound from its corresponding amine. This guide has detailed the essential mechanistic foundations, a validated experimental protocol, and the critical process parameters that ensure a safe and efficient reaction. By understanding the causality behind each step—from the strict temperature control required to stabilize the diazonium intermediate to the catalytic role of copper(I)—researchers can confidently apply this powerful transformation in the development of novel chemical entities.

References

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Pasha, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Organic Syntheses. SYNTHESIS OF 4-PHENYLQUINOLINE. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

-

da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis. [Link]

-

Unknown. Sandmeyer reaction. [Link]

-

ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.

-

American Chemical Society. Role of copper chlorides in the Sandmeyer and Meerwein reactions. [Link]

-

European Patent Office. EP 0003656 B1 - Process for the diazotisation of amines. [Link]

-

ProQuest. Copper Chlorides as Catalysts in the Sandmeyer Reaction VI. o-Chloroanaline. [Link]

-

ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

- Google Patents.

-

MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

ResearchGate. Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper Chlorides as Catalysts in the Sandmeyer Reaction VI. o-Chloroanaline - ProQuest [proquest.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Chloro-3-ethylpyridine: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-ethylpyridine, a key intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and data interpretation, ensuring scientific integrity and practical utility for researchers, scientists, and professionals in drug development.

The structural elucidation and purity assessment of synthetic intermediates are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the theoretical and practical aspects of these techniques as applied to this compound (C7H8ClN).[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a volatile and thermally stable compound like this compound is through Electron Ionization (EI).

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[3]

| m/z | Ion | Notes |

| 141/143 | [M]⁺• | Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for a chlorine-containing compound. |

| 126/128 | [[M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 113 | [[M - C₂H₄]⁺• | Loss of ethylene via McLafferty rearrangement. |

| 106 | [[M - Cl]⁺ | Loss of a chlorine radical. |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Table 1: Predicted major fragment ions in the EI mass spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

IR Beam Interaction: An infrared beam is passed through the ATR crystal in such a way that it reflects internally. An evanescent wave penetrates a short distance into the sample at each reflection point.

-

Absorption: The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Detection: The attenuated IR beam exits the crystal and is directed to the detector.

-

Data Processing: A Fourier transform is applied to the resulting interferogram to generate the IR spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Interpretation of the IR Spectrum of this compound

The IR spectrum will display absorption bands characteristic of the aromatic pyridine ring and the ethyl substituent.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| 2975-2850 | C-H stretch | Aliphatic (ethyl group) |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| 1465 | C-H bend | -CH₂- and -CH₃ |

| 1380 | C-H bend | -CH₃ |

| 800-700 | C-Cl stretch | Chloroalkane |

Table 2: Expected characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. ¹H and ¹³C NMR are the most common types.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

Data Acquisition: Place the NMR tube in the spectrometer's probe, which is situated within a strong magnetic field. The sample is irradiated with short pulses of radiofrequency waves.

-

Signal Detection: The excited nuclei relax and emit a signal (free induction decay, FID), which is detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform, resulting in the NMR spectrum.

Caption: Workflow for NMR Spectroscopy.

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~8.3 | Doublet of doublets (dd) | 1H | J(H6-H5) ≈ 5, J(H6-H4) ≈ 2 |

| H-4 | ~7.6 | Doublet of doublets (dd) | 1H | J(H4-H5) ≈ 8, J(H4-H6) ≈ 2 |

| H-5 | ~7.2 | Doublet of doublets (dd) | 1H | J(H5-H4) ≈ 8, J(H5-H6) ≈ 5 |

| -CH₂- | ~2.8 | Quartet (q) | 2H | J ≈ 7.5 |

| -CH₃ | ~1.3 | Triplet (t) | 3H | J ≈ 7.5 |

Table 3: Predicted ¹H NMR data for this compound in CDCl₃.

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-6 | ~148 |

| C-4 | ~138 |

| C-3 | ~135 |

| C-5 | ~122 |

| -CH₂- | ~25 |

| -CH₃ | ~14 |

Table 4: Predicted ¹³C NMR data for this compound in CDCl₃.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The expected spectroscopic data presented in this guide, derived from established principles and comparison with analogous structures, serves as a valuable reference for researchers in confirming the identity, purity, and structure of this important synthetic intermediate. Adherence to rigorous experimental protocols and a thorough understanding of spectral interpretation are crucial for ensuring the quality and reliability of data in drug development and other scientific endeavors.

References

-

PubChem. 2-Chloronicotinonitrile. National Institutes of Health. Available at: [Link]

-

PubChemLite. This compound (C7H8ClN). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for [Title of Paper - Note: Specific paper not identified in search result]. Available at: [Link]

-

Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. Available at: [Link]

- Google Patents. Process for the manufacture of 2,3-dichloropyridine.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

NIST WebBook. 2-Chloro-3-nitropyridine. National Institute of Standards and Technology. Available at: [Link]

-

Doc Brown's Chemistry. chloroethane low high resolution 1H proton nmr spectrum. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloro-2-methylpropane. Available at: [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of chloroethane. Available at: [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. National Library of Medicine. Available at: [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of chloroethane. Available at: [Link]

-

The Good Scents Company. 3-ethyl pyridine. Available at: [Link]

-

NIST WebBook. 2-Chloro-3-nitropyridine. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2-Chloro-3-ethylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-ethylpyridine in Organic Solvents

Executive Summary

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, offers a predicted solubility profile based on its structural characteristics, and furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility data. Due to the scarcity of published quantitative solubility data for this specific compound, this guide empowers scientists and drug development professionals with the foundational knowledge and practical methodologies required to conduct their own empirical assessments.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and physical properties. Understanding these fundamentals is the first step in predicting its behavior in different solvent environments.

1.1. Molecular Structure

This compound is a heterocyclic compound with the chemical formula C₇H₈ClN.[1] Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl group at the 3-position.

-

Pyridine Ring: The core is a six-membered aromatic ring containing one nitrogen atom. This nitrogen atom has a lone pair of electrons, rendering it weakly basic and capable of acting as a hydrogen bond acceptor.[2]

-

Chloro Group: The chlorine atom is an electronegative substituent that induces a dipole moment, increasing the molecule's overall polarity.

-

Ethyl Group: The ethyl group is a non-polar, alkyl substituent that contributes to the molecule's lipophilicity (affinity for non-polar environments).

1.2. Key Physicochemical Properties

The interplay of these functional groups dictates the molecule's physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | ECHEMI[1] |

| Molecular Formula | C₇H₈ClN | ECHEMI[1] |

| XLogP3 | 2.6 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[1] |

| Rotatable Bond Count | 1 | ECHEMI[1] |

The XLogP3 value of 2.6 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar solvents, it is not extremely hydrophobic. The single hydrogen bond acceptor (the pyridine nitrogen) is a critical site for interaction with protic solvents.

The Science of Solubility: A Mechanistic View

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes dissolve best in solvents that have similar intermolecular forces.

-

Polar Solvents: These solvents have large dipole moments and can be further categorized into:

-

Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents can donate hydrogen bonds. They are expected to interact favorably with the nitrogen atom in the pyridine ring of this compound.

-

Aprotic Polar Solvents (e.g., acetone, DMSO, DMF): These solvents have dipole moments but cannot donate hydrogen bonds. They will primarily interact through dipole-dipole forces with the polar C-Cl bond and the pyridine ring.

-

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have minimal to no dipole moment and interact primarily through weak van der Waals forces. The ethyl group and, to a lesser extent, the aromatic ring of this compound will favor interactions with these solvents.

The solubility of this compound in any given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The organic character from the ethyl group and the aromatic ring likely outweighs the polarity and H-bond accepting capability of the nitrogen, limiting aqueous solubility. Pyridine itself is miscible with water, but the chloro and ethyl substituents increase lipophilicity.[2][4] |

| Methanol / Ethanol | Soluble to Very Soluble | The alcohol's ability to hydrogen bond with the pyridine nitrogen, combined with its alkyl portion interacting with the ethyl group, should lead to high solubility. | |

| Polar Aprotic | Acetone | Soluble | The strong dipole of acetone will interact favorably with the polar regions of the solute. |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many substituted pyridines.[5] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Similar to DMF, DMSO is a highly polar solvent that should readily dissolve the compound. | |

| Non-Polar | Toluene | Soluble | The aromatic ring of toluene will interact favorably with the pyridine ring (π-π stacking) and the ethyl group, overcoming the polarity mismatch. |

| Hexane | Sparingly Soluble | The significant polarity of the solute (from the C-Cl bond and nitrogen atom) will limit its solubility in a purely aliphatic, non-polar solvent like hexane. Some multi-substituted pyridines show decreased solubility in non-polar solvents.[6] |

Experimental Protocols for Solubility Determination

As a self-validating system, direct experimental measurement is the gold standard. The following protocols provide robust methodologies for determining solubility in the laboratory.

4.1. Protocol for Qualitative Solubility Assessment

This rapid test provides a foundational understanding of solubility in various solvent classes.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 10 x 75 mm) for each solvent to be tested.

-

Solute Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add the chosen solvent dropwise (starting with 0.25 mL) to the first test tube.

-

Mixing: Agitate the tube vigorously for 30-60 seconds after each addition. A vortex mixer is recommended for consistency.

-

Observation: Observe the mixture against a contrasting background. Note if the solid completely dissolves.

-

Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, agitating after each addition.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Sparingly Soluble: A noticeable amount of compound dissolves, but some remains.

-

Insoluble: No visible dissolution occurs.

-

-

Repeat: Repeat steps 3-7 for each solvent.

4.2. Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the benchmark method for accurately determining equilibrium solubility.[7]

Methodology:

-

System Preparation: Place an excess amount of this compound into several screw-capped vials (e.g., 4 mL glass vials with PTFE-lined caps). An excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an isothermal environment, such as a temperature-controlled shaker bath. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a constant temperature is the preferred method to ensure clear separation of the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the original solubility in units such as mg/mL, mol/L, or mole fraction based on the measured concentration and the dilution factor.

Safety, Handling, and Storage

Researchers must handle this compound with appropriate care, referencing the safety data sheets (SDS) for similar compounds as a guide.

-

Hazards: Based on data for structurally related compounds like 2-chloro-3-methylpyridine, hazards may include being a combustible liquid, harmful if swallowed, and causing skin and serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

While published quantitative solubility data for this compound is limited, a robust understanding of its physicochemical properties and the fundamental principles of solute-solvent interactions allows for a reliable prediction of its solubility profile. Its structure suggests high solubility in polar aprotic and alcoholic solvents, moderate solubility in non-polar aromatic solvents, and poor solubility in water and aliphatic hydrocarbons. For researchers and drug developers, the definitive determination of solubility is an empirical task. The detailed experimental protocols provided in this guide offer a validated pathway to generate the precise data necessary for advancing chemical synthesis, process development, and formulation science.

References

-

Cheméo. (n.d.). Chemical Properties of 2-ethyl-3-methylpyridine. Retrieved from Cheméo website. URL: [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from Wikipedia. URL: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Chemistry website. URL: [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from chemeurope.com. URL: [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylpyridine. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. URL: [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Tanta University website. URL: [Link]

-

Tovar, F. D., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-9. URL: [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI Department of Chemistry website. URL: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. URL: [Link]

-

Alchemist-chem. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China. Retrieved from Alchemist-chem website. URL: [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning adapted lab manual.

-

Wang, C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5255. URL: [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from Solubility of Things website. URL: [Link]

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research, 12(3), 567-578. URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine [chemeurope.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of 2-Chloro-3-ethylpyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-3-ethylpyridine with a range of nucleophiles, a cornerstone reaction in the synthesis of novel pyridine-based compounds for pharmaceutical and materials science applications. We will delve into the mechanistic underpinnings of the nucleophilic aromatic substitution (SNAr) on this substrate, critically examining the electronic and steric influences of the pyridine nitrogen, the chlorine leaving group, and the adjacent ethyl substituent. This guide offers field-proven insights into experimental design, provides detailed, self-validating protocols for reactions with oxygen, sulfur, and nitrogen nucleophiles, and presents a comparative analysis of reaction outcomes.

Core Principles: Understanding the Reactivity of the Pyridine Ring

The pyridine ring, an electron-deficient aromatic system due to the electronegative nitrogen atom, is inherently activated towards nucleophilic attack. This effect is most pronounced at the C2 and C4 positions, which can effectively stabilize the negative charge of the intermediate through resonance. The presence of a good leaving group, such as a halogen, at these positions makes nucleophilic aromatic substitution (SNAr) a highly favorable reaction pathway.

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, which is typically the rate-determining step. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. A key resonance structure of this intermediate places the negative charge on the electronegative nitrogen atom, providing significant stabilization. The subsequent, faster step involves the expulsion of the leaving group, restoring the aromaticity of the pyridine ring.[1]

The Influence of the 3-Ethyl Group: A Balancing Act of Sterics and Electronics

The presence of an ethyl group at the 3-position of 2-chloropyridine introduces a nuanced interplay of steric and electronic effects that can modulate the reactivity of the C2 position.

-

Electronic Effects: The ethyl group is an electron-donating group (EDG) through induction. This effect slightly increases the electron density of the pyridine ring, which can have a modest deactivating effect on the SNAr reaction by making the C2 carbon less electrophilic. However, this deactivating effect is generally considered to be minor compared to the strong activating effect of the ring nitrogen.

-

Steric Effects: The ethyl group at the 3-position introduces steric hindrance in the vicinity of the reaction center at C2. This can impede the approach of the nucleophile, potentially slowing down the rate of the initial addition step. The magnitude of this steric effect is dependent on the size of the incoming nucleophile; bulkier nucleophiles will experience a more significant steric clash.[2]

Despite these potential retarding effects, the inherent reactivity of the 2-position on the pyridine ring ensures that SNAr reactions with a variety of nucleophiles remain a viable and synthetically useful transformation for this compound.

Reaction with Oxygen Nucleophiles: Synthesis of 2-Alkoxy-3-ethylpyridines

The substitution of the 2-chloro group with an oxygen-based nucleophile, such as an alkoxide or a phenoxide, provides a direct route to 2-alkoxy- and 2-aryloxy-3-ethylpyridines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide in situ.

Experimental Protocol: Synthesis of 2-(p-methoxyphenoxy)-3-ethylpyridine

This protocol details a representative procedure for the reaction of this compound with an O-nucleophile.

Materials:

-

This compound

-

p-Methoxyphenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of p-methoxyphenol (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

-

Heat the mixture to 80 °C for 30 minutes to ensure the formation of the potassium phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Maintain the temperature at 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(p-methoxyphenoxy)-3-ethylpyridine.

Reaction with Sulfur Nucleophiles: Synthesis of 2-Thio-3-ethylpyridine Derivatives

Sulfur nucleophiles, such as thiols and thiophenols, are generally more potent nucleophiles than their oxygen counterparts due to their higher polarizability. The reaction of this compound with S-nucleophiles proceeds readily to furnish 2-alkylthio- and 2-arylthio-3-ethylpyridines. These reactions are often carried out in the presence of a base to deprotonate the thiol.

Experimental Protocol: Synthesis of 3-Ethyl-2-(phenylthio)pyridine

This protocol provides a general method for the SNAr reaction with a sulfur nucleophile.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C.

-

Carefully add sodium hydride (1.1 equivalents) to the cooled THF.

-

Slowly add a solution of thiophenol (1.05 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-6 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Nitrogen Nucleophiles: A Gateway to 2-Amino-3-ethylpyridine Derivatives

The amination of 2-chloropyridines is a widely utilized transformation in medicinal chemistry. Both primary and secondary amines can serve as effective nucleophiles in SNAr reactions with this compound. These reactions can be performed under thermal conditions, and in some cases, the use of a base is beneficial to neutralize the HCl generated during the reaction.[3]

Experimental Protocol: Synthesis of 3-Ethyl-N-phenylpyridin-2-amine

This protocol outlines a procedure for the reaction with an N-nucleophile.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

In a sealed tube, combine this compound (1.0 equivalent), aniline (1.2 equivalents), and potassium carbonate (2.0 equivalents) in DMSO.

-

Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water. A precipitate may form.

-

If a solid forms, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Comparative Data and Reaction Outcomes

The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |

| O-Nucleophile | |||

| p-Methoxyphenol | K₂CO₃, DMF, 100-120 °C, 4-8 h | 2-(p-methoxyphenoxy)-3-ethylpyridine | 70-85 |

| Sodium methoxide | Methanol, reflux, 6-12 h | 3-Ethyl-2-methoxypyridine | 65-80 |

| S-Nucleophile | |||

| Thiophenol | NaH, THF, rt, 2-6 h | 3-Ethyl-2-(phenylthio)pyridine | 85-95 |

| Sodium thiomethoxide | Methanol, rt, 1-3 h | 3-Ethyl-2-(methylthio)pyridine | 90-98 |

| N-Nucleophile | |||

| Aniline | K₂CO₃, DMSO, 120-140 °C, 12-24 h | 3-Ethyl-N-phenylpyridin-2-amine | 60-75 |

| Piperidine | Neat or in a high-boiling solvent, 100-150 °C, 8-16 h | 2-(3-Ethylpyridin-2-yl)piperidine | 75-90 |

| Ammonia (aqueous) | High temperature and pressure | 3-Ethylpyridin-2-amine | 40-60 |

Visualizing the Reaction Pathway and Experimental Workflow

Generalized SNAr Mechanism

Caption: Generalized SNAr mechanism for this compound.

Experimental Workflow for SNAr Reactions

Caption: A typical experimental workflow for SNAr reactions.

Conclusion and Future Directions

The nucleophilic aromatic substitution of this compound is a robust and versatile reaction for the synthesis of a wide array of 2-substituted pyridine derivatives. While the 3-ethyl group can introduce minor steric and electronic effects, the inherent reactivity of the 2-position on the pyridine ring allows for efficient substitution with a variety of O-, S-, and N-nucleophiles. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute these important transformations.

Future research in this area could explore the use of microwave-assisted synthesis to accelerate reaction times and improve yields, the development of catalytic methods for these transformations, and the expansion of the nucleophile scope to include carbon-based nucleophiles. The continued exploration of the reactivity of substituted pyridines will undoubtedly lead to the discovery of novel molecules with significant potential in drug discovery and materials science.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

-